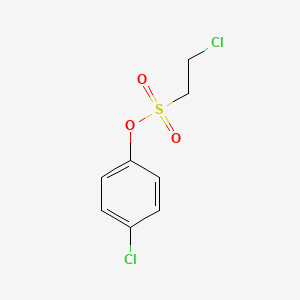
4-Chlorophenyl 2-chloroethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 2-chloroethane chain, which is further connected to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2-chloroethane-1-sulfonate typically involves the reaction of 4-chlorophenol with 2-chloroethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 4-chlorophenol and 2-chloroethanesulfonyl chloride into a reactor, along with a base to maintain the pH. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-chloroethane-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonates, such as sulfonamides or sulfonate esters.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Sulfides or thiols.
Scientific Research Applications
4-Chlorophenyl 2-chloroethane-1-sulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonation reactions.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-bromoethane-1-sulfonate
- 4-Chlorophenyl 2-iodoethane-1-sulfonate
- 4-Chlorophenyl 2-fluoroethane-1-sulfonate
Uniqueness
4-Chlorophenyl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile and the presence of both a chloro and sulfonate group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial chemistry.
Properties
CAS No. |
61980-88-9 |
|---|---|
Molecular Formula |
C8H8Cl2O3S |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C8H8Cl2O3S/c9-5-6-14(11,12)13-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
InChI Key |
YNRFBMZQIAYZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















